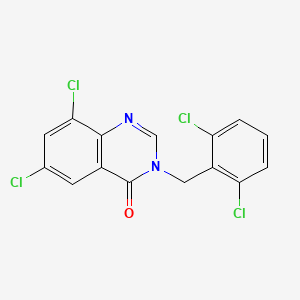
6,8-Dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzylamine and 6,8-dichloroquinazolinone.
Condensation Reaction: The primary step involves a condensation reaction between 2,6-dichlorobenzylamine and 6,8-dichloroquinazolinone under controlled conditions, often in the presence of a catalyst or base.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency. Large-scale production may also incorporate continuous flow reactors and automated systems for better control and scalability.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro substituents.
Oxidation and Reduction: The quinazolinone core can be subjected to oxidation or reduction under specific conditions, leading to different derivatives.
Hydrolysis: The compound may undergo hydrolysis in the presence of acids or bases, breaking down into smaller fragments.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted quinazolinones, while oxidation or reduction may lead to different oxidation states or reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloroquinazolinone: A related compound with similar structural features.
2,6-Dichlorobenzylamine: A precursor used in the synthesis of the target compound.
Other Quinazolinones: Various quinazolinone derivatives with different substituents.
Uniqueness
6,8-Dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to other quinazolinones.
Biological Activity
6,8-Dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazoline family. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C15H10Cl4N2O
- Molecular Weight : 357.06 g/mol
- CAS Number : 68475-42-3
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound, particularly against various bacterial strains.
In Vitro Studies
-
Antibacterial Activity :
- The compound exhibited significant activity against Candida albicans, with an inhibition zone of 11 mm and a minimum inhibitory concentration (MIC) of 80 mg/mL, outperforming ampicillin in efficacy .
- Against Gram-positive and Gram-negative bacteria, the compound showed varying degrees of inhibition. Notably, it was effective against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 15 mm depending on the derivative used .
-
Table 1: Antibacterial Activity Results
Bacterial Strain Inhibition Zone (mm) MIC (mg/mL) Candida albicans 11 80 Staphylococcus aureus 12 75 Escherichia coli 15 65
Anticancer Activity
The anticancer potential of quinazoline derivatives has been widely studied due to their ability to inhibit tumor growth.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. It inhibits key proteins involved in cell proliferation and survival, leading to increased cancer cell death .
- Case Study : In a study involving human cancer cell lines, the compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against breast and lung cancer cells .
Anti-Inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Properties
CAS No. |
618443-49-5 |
|---|---|
Molecular Formula |
C15H8Cl4N2O |
Molecular Weight |
374.0 g/mol |
IUPAC Name |
6,8-dichloro-3-[(2,6-dichlorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H8Cl4N2O/c16-8-4-9-14(13(19)5-8)20-7-21(15(9)22)6-10-11(17)2-1-3-12(10)18/h1-5,7H,6H2 |
InChI Key |
YVBUNMRUDZHQFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















